![molecular formula C14H13NO2 B11879168 N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide CAS No. 52288-26-3](/img/structure/B11879168.png)
N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Allyloxy)-1-naphthamide: is an organic compound that features a naphthalene ring substituted with an allyloxy group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Allyloxy)-1-naphthamide typically involves the reaction of 1-naphthylamine with allyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired amide product. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of N-(Allyloxy)-1-naphthamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity N-(Allyloxy)-1-naphthamide.
Chemical Reactions Analysis
Types of Reactions
N-(Allyloxy)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can react with the allyloxy group under basic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted naphthamide derivatives.
Scientific Research Applications
N-(Allyloxy)-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Allyloxy)-1-naphthamide involves its interaction with specific molecular targets. The allyloxy group can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(Propargyloxy)-1-naphthamide
- N-(Methoxy)-1-naphthamide
- N-(Butoxy)-1-naphthamide
Comparison
N-(Allyloxy)-1-naphthamide is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to other similar compounds. For example, N-(Propargyloxy)-1-naphthamide contains a propargyloxy group, which has different electronic and steric properties, leading to variations in reactivity and biological activity. Similarly, N-(Methoxy)-1-naphthamide and N-(Butoxy)-1-naphthamide have different alkoxy groups, which affect their chemical behavior and applications.
Properties
CAS No. |
52288-26-3 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-prop-2-enoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-10-17-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,1,10H2,(H,15,16) |
InChI Key |
FSUDXMQKRVOCDS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCONC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5,6-dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B11879086.png)
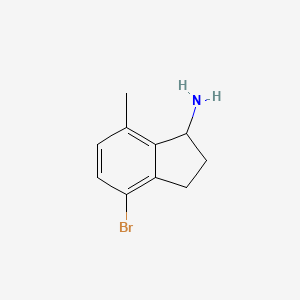
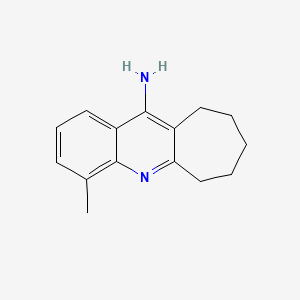
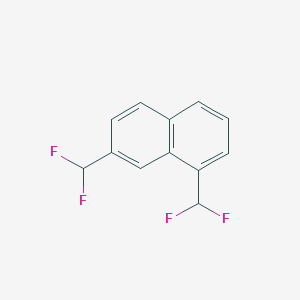
![8-Acetyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B11879105.png)
![7-Chloro-6-(hydroxymethyl)-2H-pyrido[3,2-b][1,4]thiazin-3(4H)-one](/img/structure/B11879120.png)
![4-Chloro-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11879128.png)

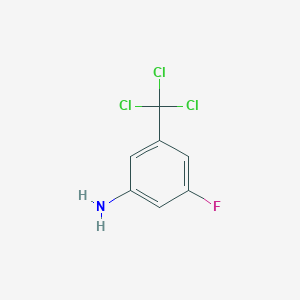
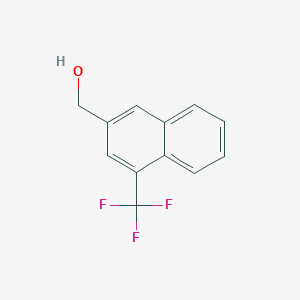


![6-Chloro-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11879153.png)
![5,6-Dimethyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11879157.png)
